Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-5-ethyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-3-7-6(5-10)8(11-14-7)9(12)13-4-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGMKJIZDYNRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)OCC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-chloroacetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoxazole derivative, while oxidation can produce an isoxazole carboxylic acid.
Scientific Research Applications
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Isoxazole Carboxylates
Key Observations:
- Chloromethyl vs. Hydroxymethyl: The chloromethyl group (ClCH2) in the target compound offers superior electrophilicity for nucleophilic substitutions compared to the hydroxymethyl (HOCH2) analog, which is more polar but less reactive .
- Ethyl vs.
- Aryl Substituents: Bulky aryl groups (e.g., in CAS 179104-60-0) reduce solubility but improve thermal stability, making them suitable for high-energy materials .
Biological Activity
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Overview of this compound
- Chemical Formula : C₇H₈ClN₃O₃
- Molecular Weight : 189.6 g/mol
- CAS Number : 1119449-80-7
This compound is noted for its potential in various biological applications, particularly due to the presence of the chloromethyl group, which enhances its reactivity and ability to form derivatives with diverse biological activities.
Target Interaction
This compound likely interacts with biological targets through nucleophilic substitution reactions. The chloromethyl group can react with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor functions.
Biochemical Pathways
The compound is known to participate in several biochemical pathways, including:
- Nucleophilic Substitution : Facilitating the formation of new compounds.
- Free Radical Reactions : Engaging in reactions that may lead to free radical formation, impacting cellular processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
Anticancer Activity
Similar isoxazole derivatives have shown promise in anticancer applications. For instance, compounds with structural similarities have been investigated for their ability to inhibit leukotriene biosynthesis, which is linked to various cancers such as prostate and breast cancer . The inhibition of enzymes like 5-lipoxygenase (5-LO) involved in inflammatory responses may contribute to the anticancer effects observed.
Study on Anticancer Activity
A study focused on isoxazole derivatives demonstrated that modifications at the 5-position of the isoxazole ring could significantly affect anticancer activity. In this context, this compound was evaluated for its ability to inhibit cell proliferation in cancer cell lines.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibition of 5-lipoxygenase |
| Similar Isoxazole Derivative | High | Inhibition of leukotriene synthesis |
Antimicrobial Studies
In another research effort, derivatives of this compound were tested against various bacterial strains. Results indicated significant antibacterial activity, suggesting potential use in treating infections caused by resistant bacteria.
Q & A
Q. What are the established synthetic routes for Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves cyclization of nitrile or ketone precursors. For example:
- Route 1: Reacting ethyl cyanoacetate with N-chloroacetamide in the presence of sodium ethoxide under reflux conditions, followed by quenching with acid to isolate the product .
- Route 2: Condensation of hydroxylamine derivatives with α,β-unsaturated esters in ethanol, using anhydrous potassium carbonate as a base .
Key Variables: Temperature (60–80°C), solvent polarity, and base strength critically affect reaction efficiency. Lower yields (<50%) are often attributed to competing side reactions (e.g., hydrolysis of the chloromethyl group), which can be mitigated by inert atmospheres or moisture-free conditions .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituents (e.g., ethyl ester at δ ~4.3 ppm and chloromethyl at δ ~4.8 ppm). H-C HSQC confirms connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 232.0512 for CHClNO) .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C-Cl = 1.76 Å) and dihedral angles, confirming the isoxazole ring planarity .
Q. What are the key reactivity patterns of the chloromethyl group in this compound?
Methodological Answer: The chloromethyl group undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. For example:
- Amine Reaction: React with primary amines (e.g., benzylamine) in DMF at 50°C to form secondary amines, monitored by TLC for completion (~6–8 hrs) .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) accelerate reactivity but may promote ester hydrolysis, requiring controlled pH (<7) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
- Refinement Tools: SHELXL refines X-ray data to model thermal ellipsoids and occupancy factors, distinguishing disorder in the ethyl or chloromethyl groups .
- Graph Set Analysis: Hydrogen-bonding patterns (e.g., R(8) motifs) validate supramolecular packing, resolving discrepancies between computational predictions and experimental data .
Q. What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic Fukui indices, identifying the chloromethyl group as the most reactive site .
- Protection/Deprotection: Temporarily protecting the ester group (e.g., silylation) directs substitution to the chloromethyl group, achieving >90% regioselectivity .
Q. How do steric and electronic effects influence biological activity in structural analogs?
Methodological Answer:
- SAR Studies: Replace the chloromethyl group with bulkier substituents (e.g., bromomethyl) to assess steric effects on enzyme inhibition. IC values correlate with steric bulk (e.g., 2.5 μM for Br vs. 5.8 μM for Cl) .
- Electron-Withdrawing Effects: Nitrophenoxy analogs (e.g., Ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylate) show enhanced reactivity in Michael additions due to increased electrophilicity .
Q. How to address contradictory data in synthetic yields across literature reports?
Methodological Answer:
- DoE (Design of Experiments): Use response surface methodology to optimize variables (e.g., temperature, stoichiometry). For example, a 15% yield increase was achieved by adjusting the NaOEt/cyanoacetate ratio from 1:1 to 1.2:1 .
- In Situ Monitoring: Raman spectroscopy tracks intermediate formation (e.g., enolate species), identifying bottlenecks like slow cyclization steps .
Q. What computational tools predict intermolecular interactions for crystal engineering?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
